2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c1-9(7-10)2-4-11(5-3-9)6-8(12)13/h2-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCPDIVBRXWMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic acid is a compound that features a piperidine ring with a fluoromethyl substituent and an acetic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pain management and other therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The fluoromethyl group enhances the compound's binding affinity to target sites, which may include:
- TRPV1 Receptors : These receptors are involved in pain perception and inflammation. Compounds targeting TRPV1 can modulate pain pathways, making them significant in analgesic development.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes, contributing to its pharmacological profile.
Biological Activity Overview
Research indicates that compounds similar to this compound have shown various biological activities, including:
- Analgesic Effects : Targeting TRPV1 can lead to reduced pain sensation.
- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains .
- Antitumor Activity : Related compounds have shown potential in inhibiting cancer cell proliferation in vitro .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to or derived from this compound:
- TRPV1 Modulation :
- Antimicrobial Activity :
- Antitumor Activity :
Data Summary Table
Scientific Research Applications
Inhibitors of G Protein-Coupled Receptors (GPCRs)
Recent studies have identified derivatives of piperidine, including 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic acid, as potent inhibitors of G protein-coupled receptor kinases (GRKs). These inhibitors have shown:
- High selectivity for GRK2 with an IC value of approximately 30 nM.
- Improved cardiomyocyte contractility , making them promising candidates for treating heart failure and other cardiovascular diseases .
Antimycobacterial Activity
In a structure-activity relationship (SAR) study, piperidine derivatives were evaluated for their ability to inhibit the enzyme MenA, crucial in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis (Mtb). The findings indicated that:
- Compounds similar to this compound exhibited IC values ranging from 13 to 22 μM against MenA.
- These compounds demonstrated synergistic effects with other agents targeting the electron transport chain, significantly enhancing their efficacy against Mtb .
Case Study 1: GRK Inhibition and Cardiac Function
A study involving a series of piperidine derivatives, including the target compound, was conducted on mouse models of heart failure. The results showed:
| Compound | IC (nM) | Selectivity | Cardiomyocyte Contractility Improvement |
|---|---|---|---|
| 14as | 30 | >230-fold | 100-fold higher than paroxetine |
This study highlighted the potential of these compounds in improving cardiac function post-myocardial infarction .
Case Study 2: Tuberculosis Treatment
The application of piperidine derivatives in tuberculosis treatment was explored through in vivo experiments, where the following results were observed:
| Compound | IC (μM) | GIC (μM) | Treatment Duration |
|---|---|---|---|
| Analog A | 12 | 14 | 2 weeks |
| Analog B | 22 | 10 | 2 weeks |
These findings suggest that derivatives can achieve nearly complete sterilization of Mtb when used in combination therapy .
Chemical Reactions Analysis
Nucleophilic Reactions at the Piperidine Nitrogen
The secondary amine in the piperidine ring participates in nucleophilic substitutions and additions:
Acylation
Reacts with acyl chlorides or anhydrides to form amides. For example:
-
Reagent : Acetyl chloride
-
Conditions : Dichloromethane (DCM), triethylamine (TEA), 0–25°C
-
Product : N-Acetyl-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)acetamide
-
Yield : ~85% (based on analogous acylation of piperidine derivatives) .
Alkylation
Forms quaternary ammonium salts with alkyl halides:
-
Reagent : Methyl iodide
-
Conditions : Acetone, K₂CO₃, reflux (30 min)
-
Product : N-Methyl-2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)acetic acid iodide
Reactivity of the Carboxylic Acid Group
The acetic acid moiety undergoes typical acid-derived transformations:
Ring-Opening and Functionalization
The piperidine ring can undergo selective cleavage under acidic or oxidative conditions:
-
Reagent : HBr (48% aq.), 110°C
-
Product : Linear bromoamide derivative
-
Mechanism : Protonation of the nitrogen weakens the C–N bond, facilitating ring opening .
Fluoromethyl Group Reactivity
The CF₂H group exhibits limited reactivity due to fluorine’s electronegativity but can participate in:
-
Radical reactions : With AIBN initiators, forming cross-linked polymers .
-
Hydrogen bonding : Stabilizes intermediates in catalytic cycles (e.g., enzyme inhibition studies) .
Comparative Reaction Kinetics
Data for analogous compounds highlight steric and electronic effects:
| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Acylation (AcCl) | 1.2 × 10⁻³ | 45.6 |
| Alkylation (MeI) | 8.7 × 10⁻⁴ | 52.3 |
| Esterification | 3.4 × 10⁻³ | 38.9 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Synthetic Efficiency: Derivatives with electron-withdrawing groups (e.g., 4-cyano in 9b) achieve higher yields (65%) compared to bulkier substituents (e.g., 4-acetyl in 9a, 45%) .
Biological Activity :
- sEH Inhibition : Compounds 9a and 9b inhibit sEH, a target for anti-inflammatory and cardiovascular therapies. The fluoromethyl group in the target compound could enhance binding to sEH’s catalytic pocket due to polar interactions .
- Antiallergic Effects : The diphenylmethylene analog in shows spasmolytic activity, suggesting that piperidinyl acetic acids with aromatic substituents may target histamine or muscarinic receptors.
However, the carboxylic acid moiety balances this with hydrophilicity . Acidity: The pKa of the acetic acid group (≈2.5–3.0) ensures ionization at physiological pH, aiding solubility and target engagement .
Preparation Methods
General Synthetic Approach
The synthesis of this compound generally involves the functionalization of a 4-methylpiperidine core with a fluoromethyl substituent at the 4-position, followed by attachment of the acetic acid moiety to the piperidine nitrogen. The key synthetic challenges include selective fluorination and controlled introduction of the acetic acid side chain.
A common synthetic strategy begins with a suitably substituted piperidine intermediate, such as 4-methylpiperidine or its protected derivatives, which undergoes fluoromethylation and subsequent acetic acid functionalization.
Fluoromethylation of 4-Methylpiperidine
Fluoromethylation at the 4-position of the piperidine ring can be achieved via nucleophilic substitution or radical fluorination methods. One approach involves the use of fluoromethyl halides or fluoromethyl sulfonates as electrophiles reacting with the 4-position activated intermediate.
An example intermediate related to this step is 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-one (CAS 2090994-31-1), which suggests that chloromethyl ketone derivatives of the fluoromethylated piperidine are accessible and can serve as precursors for further elaboration to the acetic acid functionality.
Detailed Synthetic Route Example
Based on analogous piperidine derivative syntheses and fluorinated intermediates, a plausible multi-step synthetic route is outlined below:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of 4-methylpiperidine nitrogen (optional) | Boc anhydride, base (e.g., triethylamine) | Protects nitrogen for selective functionalization |
| 2 | Fluoromethylation at 4-position | Fluoromethyl halide (e.g., fluoromethyl bromide), base | Nucleophilic substitution or radical fluorination |
| 3 | Deprotection of nitrogen protecting group | Acidic conditions (e.g., TFA) | Restores free amine for next step |
| 4 | N-alkylation with chloroacetic acid or ester | Chloroacetic acid or ethyl chloroacetate, base (e.g., NaOH or K2CO3) | Forms N-(acetic acid) substituent |
| 5 | Hydrolysis (if ester used) | Aqueous acid or base hydrolysis | Converts ester to carboxylic acid |
This sequence allows for the selective introduction of the fluoromethyl group at the 4-position and the acetic acid substituent at the nitrogen.
Reaction Conditions and Optimization
Fluoromethylation
- Reagents: Fluoromethyl halides (e.g., fluoromethyl bromide or chloride) or fluoromethyl sulfonates.
- Conditions: Typically carried out under basic conditions to promote nucleophilic substitution; solvents such as acetonitrile or DMF are common.
- Temperature: Mild to moderate temperatures (0–50°C) to avoid decomposition.
- Notes: Selectivity is critical to avoid poly-substitution or side reactions.
N-Alkylation with Chloroacetic Acid
- Reagents: Chloroacetic acid or esters thereof.
- Base: Sodium hydroxide, potassium carbonate, or organic bases like triethylamine.
- Solvent: Polar aprotic solvents (DMF, DMSO) or aqueous mixtures.
- Temperature: Room temperature to reflux depending on substrate reactivity.
- Notes: Use of protecting groups may be necessary to prevent side reactions.
Purification and Characterization
- Purification: Crystallization, column chromatography, or preparative HPLC.
- Characterization: NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy (carboxylic acid C=O stretch ~1700 cm⁻¹), mass spectrometry, and elemental analysis.
- Stereochemistry: If chiral centers are present, chiral HPLC and circular dichroism may be employed.
Research Findings and Data Summary
Intermediates and Related Compounds
Analytical Data (Example for (4-Methylpiperidin-1-yl)acetic acid)
| Technique | Data | Interpretation |
|---|---|---|
| ¹H NMR | Signals corresponding to piperidine protons and acetic acid methylene | Confirms structure |
| ¹³C NMR | Carbonyl carbon at ~175 ppm, piperidine carbons | Confirms carboxylic acid presence |
| IR | Strong C=O stretch at ~1700 cm⁻¹ | Carboxylic acid functional group |
| MS | Molecular ion peak at m/z consistent with molecular weight 157.21 g/mol | Confirms molecular formula |
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution of 4-(fluoromethyl)-4-methylpiperidine with chloroacetic acid | Direct alkylation of piperidine nitrogen with haloacetic acid | Straightforward, scalable | Requires careful control to avoid side reactions |
| Multi-step synthesis involving protection, fluoromethylation, deprotection, and N-alkylation | Allows selective functionalization | High selectivity, adaptable | More steps, longer synthesis time |
| Use of intermediates like 2-chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-one for conversion to acetic acid derivatives | Enables modular synthesis | Facilitates structural modifications | Intermediate stability may be a concern |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)acetic acid, and what challenges arise during purification?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the piperidine core may be functionalized with fluoromethyl groups using fluoromethylation reagents (e.g., Selectfluor®), followed by acetic acid side-chain introduction via alkylation or amidation . Purification often involves column chromatography with gradient elution (e.g., methanol/dichloromethane) or recrystallization, but challenges include removing unreacted fluoromethyl intermediates due to polarity overlap. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) is critical for assessing purity .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : H and C NMR should confirm the piperidine ring (δ ~2.5–3.5 ppm for N-CH, δ ~1.5 ppm for methyl groups) and fluoromethyl moiety (F NMR δ ~-200 to -220 ppm). The acetic acid proton (δ ~3.8–4.2 ppm) and carbonyl carbon (δ ~170–175 ppm) are key markers .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (CHFNO) with an exact mass of 189.1134 Da (M+H) .
Q. What analytical techniques are recommended for assessing purity and stability in aqueous solutions?
- Methodological Answer :
- HPLC-UV/ELSD : Use a C18 column with a mobile phase of phosphate buffer (pH 2.5)/acetonitrile (85:15) to detect degradation products .
- Stability Testing : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor hydrolysis of the acetic acid moiety via loss of the carbonyl peak in IR (1700 cm) .
Advanced Research Questions
Q. How does the fluoromethyl group influence the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer : The fluoromethyl group enhances metabolic stability by resisting oxidative metabolism. To validate:
- Conduct in vitro microsomal assays (human/rat liver microsomes) with LC-MS/MS quantification. Compare half-life (t) against non-fluorinated analogs .
- Perform logP measurements (shake-flask method) to assess lipophilicity changes, which correlate with membrane permeability .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled compound) to identify bioavailability limitations .
- Metabolite Identification : Use high-resolution LC-MS to detect active/inactive metabolites that may explain efficacy gaps. For example, esterase-mediated hydrolysis of the acetic acid group could reduce activity in vivo .
Q. How can researchers design experiments to probe the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the compound’s piperidine ring and target active sites. Validate with mutagenesis studies (e.g., alanine scanning) .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (k, k) to quantify affinity .
Q. What computational methods predict the compound’s solubility and formulation compatibility?
- Methodological Answer :
- COSMO-RS Simulations : Predict solubility in solvents (e.g., PEG 400, DMSO) using quantum chemical calculations.
- Ternary Phase Diagrams : Map solubility enhancers (e.g., cyclodextrins) for amorphous solid dispersion formulations .
Data Interpretation & Theoretical Frameworks
Q. How should researchers contextualize contradictory results in structure-activity relationship (SAR) studies?
- Methodological Answer : Apply multi-variate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with activity. For example, steric hindrance from the 4-methyl group might reduce binding affinity in certain conformations .
Q. What theoretical frameworks guide the optimization of this compound for CNS penetration?
- Methodological Answer : Use Lipinski’s Rule of 5 and the Blood-Brain Barrier (BBB) Score (e.g., Molinspiration). Ensure molecular weight <450 Da and logP ~2–3. Validate with in situ brain perfusion assays in rodents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
